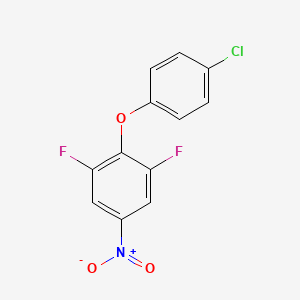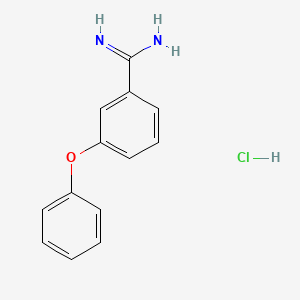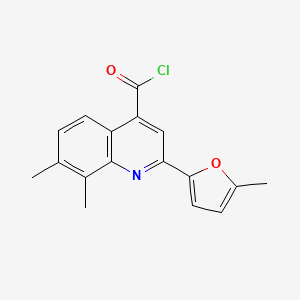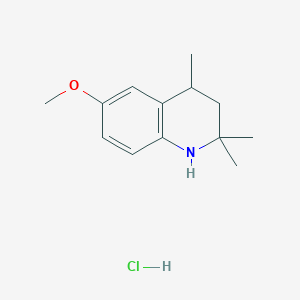
2',2-Difluorobiphenyl-4-carboxamide
Overview
Description
Scientific Research Applications
Inhibitory Properties and Structural Analysis
- The structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide compounds revealed their inhibitory effects on NF-kappaB and AP-1 transcription factors. Modifications at the carboxamide group significantly influenced activity, suggesting a crucial role of this group in biological activity (Palanki et al., 2000).
Synthesis and Crystal Structure
- Synthesis and crystal structure analysis of diflunisal carboxamides demonstrated the stabilization of their packing by intermolecular hydrogen bonds. This insight is crucial for understanding the physicochemical properties and potential biopharmaceutical applications of these compounds (Zhong et al., 2010).
Photophysical Properties
- Microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives highlighted their blue emissive properties, indicating potential applications in organic electronics and fluorescence-based bioassays (Novanna et al., 2020).
Biological Activity Studies
- Novel thiazole-5-carboxamide derivatives exhibited insecticidal or fungicidal activity, presenting a new avenue for agricultural pest control strategies (Liu et al., 2006).
Regulation of Apoptotic Activities
- Studies on (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) Pyrrolidine-2-Carboxamide demonstrated its ability to regulate apoptotic activities in HepG2 cells by affecting both pro-apoptotic and anti-apoptotic genes, offering insights into its potential as a therapeutic agent for cancer (Ramezani et al., 2019).
properties
IUPAC Name |
3-fluoro-4-(2-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYPGWKEOCHCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2-Difluorobiphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)


![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)



![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)




![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
